molecular formula C20H19N3OS B2733581 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline CAS No. 1790201-95-4

6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline

Cat. No.: B2733581
CAS No.: 1790201-95-4
M. Wt: 349.45
InChI Key: XGJDKXLYNSCYIQ-UHFFFAOYSA-N
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Description

6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline (CAS 1790201-95-4) is a chemical compound with the molecular formula C20H19N3OS and a molecular weight of 349.45 g/mol . This reagent features a quinoxaline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a 1,4-thiazepane ring system via a carbonyl group . The quinoxaline core is recognized in scientific literature as a versatile structure with significant research value. Quinoxaline derivatives have been extensively investigated as potent inhibitors for various biological targets, including Apoptosis Signal-Regulated Kinase 1 (ASK1), with some derivatives demonstrating IC50 values in the nanomolar range . Furthermore, certain quinoxaline-based compounds, specifically quinoxaline 1,4-di-N-oxides, have shown promising hypoxia-selective cytotoxic activity and the ability to suppress HIF-1α expression in cancer cell lines, indicating their value in oncology research . The integration of the 1,4-thiazepane ring in its structure adds complexity and potential for modulating the compound's physicochemical properties and pharmacokinetic profile. This compound is intended for research applications such as medicinal chemistry and drug discovery, where it may serve as a key intermediate or a building block for the synthesis of novel bioactive molecules. It is also suitable for use in chemical biology studies to explore new chemical space and investigate structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-20(16-6-7-17-18(14-16)22-10-9-21-17)23-11-8-19(25-13-12-23)15-4-2-1-3-5-15/h1-7,9-10,14,19H,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJDKXLYNSCYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. This is followed by the introduction of the thiazepane ring through a cyclization reaction involving a suitable thioamide and an appropriate electrophile. The phenyl group is introduced via a substitution reaction, and the carbonyl group is added through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenyl and carbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds.

Scientific Research Applications

6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Cytotoxic Activity: Substituent Effects

Quinoxaline derivatives with halogen substituents (e.g., Cl, F) at the C6 position have demonstrated cytotoxic activity against cancer cell lines. For example, compounds like 6-(4-aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione derivatives exhibited IC₅₀ values of 2.1–8.7 µM against MCF-7 and HeLa cells in MTT assays .

Electronic and Photochemical Properties

Indoloquinoxaline derivatives, such as 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline, display high HOMO energy levels (-5.2 eV) and low band gaps (2.8 eV), making them candidates for organic electronics .

Antimycobacterial Activity

Quinoxaline-1,4-di-N-oxide derivatives, such as 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline, inhibit Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) by targeting DprE1 . The electron-withdrawing trifluoromethyl group at C6 enhances binding, whereas the thiazepane-carbonyl group in 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline may introduce steric hindrance or alternative hydrogen-bonding interactions, requiring empirical validation.

Substituent Position and Flexibility

  • Halogenated Derivatives: C6-substituted halogens (e.g., 2-(4-fluorophenyl)quinoxaline) exhibit planar geometries with dihedral angles <25° between rings, favoring π-π stacking .

Key Data Tables

Table 2: Structural and Electronic Comparisons

Property This compound 6-(4-Fluorophenyl)quinoxaline Quinoxaline-1,4-dioxide
Substituent Type Thiazepane-carbonyl Fluorophenyl Di-N-oxide
Planarity Non-planar (thiazepane ring) Planar (dihedral: 22.2°) Planar
Electron Effects Electron-withdrawing (carbonyl) Electron-withdrawing (F) Electron-deficient (dioxides)

Biological Activity

6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoxaline core substituted with a thiazepane moiety. Its chemical structure can be represented as follows:

C15H14N2OS\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}\text{S}

This structure contributes to its unique biological properties, which are explored in the following sections.

Recent studies have indicated that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death.
  • Antiparasitic Effects : Similar to other quinoxaline derivatives, it may inhibit the growth of protozoan parasites by targeting specific metabolic pathways.
  • Antioxidant Properties : The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound based on recent research findings.

Activity Tested Strains/Cells IC50/Effect Reference
AntimicrobialE. coli, S. aureus25 µM
AntiparasiticE. histolyticaIC50 = 3.56 µM
AntioxidantHuman fibroblastsReduced ROS by 40%

Case Studies

Several case studies have investigated the efficacy of this compound in various biological models:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable reduction in colony-forming units (CFUs) compared to controls.
  • Antiparasitic Activity : In vitro assays against Entamoeba histolytica showed that the compound significantly inhibited parasite proliferation and induced morphological changes indicative of cell death.
  • Oxidative Stress Reduction : Research involving human fibroblast cells indicated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS), suggesting its potential role as an antioxidant agent.

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